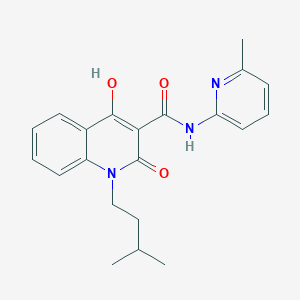
4-hydroxy-1-(3-methylbutyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE is a complex organic compound with the molecular formula C21H23N3O3 and a molecular weight of 365.436 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Métodos De Preparación
The synthesis of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Functionalization: Introduction of the hydroxy, oxo, and carboxylic acid groups.
Amide formation: Coupling the carboxylic acid with the 6-methyl-pyridin-2-yl amine under appropriate conditions, often using coupling reagents like EDCI or DCC.
Análisis De Reacciones Químicas
4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar compounds include:
- 4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-2-YLMETHYL)-AMIDE
- 4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-3-YLMETHYL)-AMIDE
- 4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-4-YLMETHYL)-AMIDE
These compounds share a similar quinoline core but differ in the substituents attached to the core structure. The uniqueness of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H23N3O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
4-hydroxy-1-(3-methylbutyl)-N-(6-methylpyridin-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)11-12-24-16-9-5-4-8-15(16)19(25)18(21(24)27)20(26)23-17-10-6-7-14(3)22-17/h4-10,13,25H,11-12H2,1-3H3,(H,22,23,26) |
Clave InChI |
RQPDLBMJDKPCQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


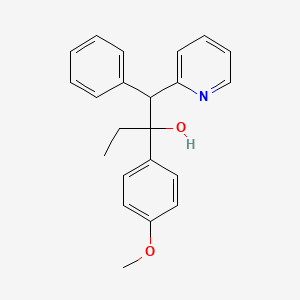


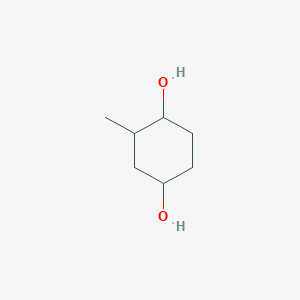

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)

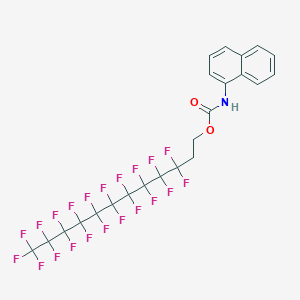

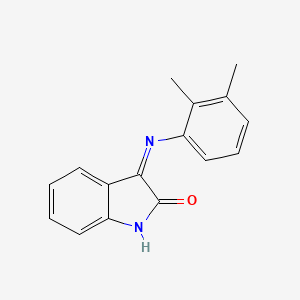
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
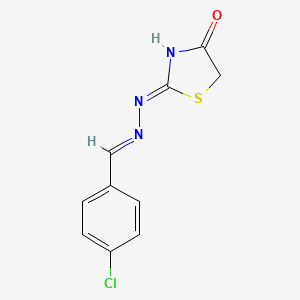
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
